Zalunfiban

概要

説明

準備方法

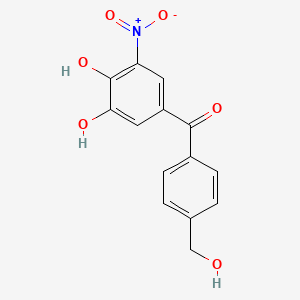

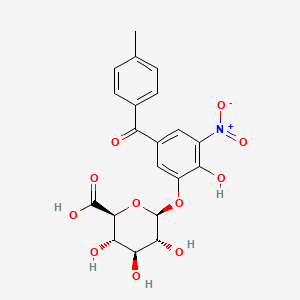

ザルンフィバンの合成経路と反応条件は、公的に入手可能な情報源では詳しく説明されていません。 ザルンフィバンは、化学式C16H18N8O2Sの小さな分子であることが知られています . 工業生産方法は、チアジアゾロピリミジンコアの形成と、最終的な活性化合物を得るためのその後の官能基化を含む、標準的な有機合成技術を含む可能性があります .

化学反応の分析

ザルンフィバンは、主に官能基を含む様々な化学反応を受けます。 この化合物は、以下の反応に参加することができます。

酸化および還元反応: これらの反応は、チアジアゾロピリミジンコアまたはピペラジン環を修飾することができます。

置換反応: これらの反応の一般的な試薬には、ハロゲン化剤と求核剤が含まれ、異なる誘導体の形成につながります。

加水分解: この反応は、酸性または塩基性条件下で発生し、化合物を構成要素に分解することがあります。

科学研究アプリケーション

ザルンフィバンは、特に医学と薬理学の分野で、いくつかの科学研究アプリケーションを持っています。

科学的研究の応用

Zalunfiban has several scientific research applications, particularly in the fields of medicine and pharmacology:

Cardiology: It is used in the treatment of STEMI heart attacks by preventing platelet aggregation and subsequent clot formation.

Pharmacokinetics and Pharmacodynamics Studies: Research focuses on understanding the absorption, distribution, metabolism, and excretion of this compound.

Clinical Trials: This compound is currently being tested in various phases of clinical trials to evaluate its safety and efficacy in different patient populations.

作用機序

ザルンフィバンは、血小板表面の糖タンパク質IIb/IIIa受容体に結合することにより効果を発揮し、フィブリノーゲンやその他の接着分子の結合を防ぎます . この作用は、血小板凝集と血栓形成を阻害します。 この化合物の独自のメカニズムには、受容体を不活性なコンフォメーションに固定して血小板減少症の可能性を減らすことが含まれます .

類似の化合物との比較

ザルンフィバンは、他の糖タンパク質IIb/IIIa阻害剤とP2Y12拮抗剤と比較されます。

類似化合物との比較

Zalunfiban is compared with other glycoprotein IIb/IIIa inhibitors and P2Y12 antagonists:

Selatogrel: Both this compound and Selatogrel are effective inhibitors of platelet aggregation.

Eptifibatide and Tirofiban: These are other glycoprotein IIb/IIIa inhibitors used in clinical settings.

特性

IUPAC Name |

2-amino-N-[5-(5-oxo-7-piperazin-1-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-2-yl)pyridin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N8O2S/c17-7-13(25)20-11-5-10(8-19-9-11)15-22-24-14(26)6-12(21-16(24)27-15)23-3-1-18-2-4-23/h5-6,8-9,18H,1-4,7,17H2,(H,20,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVKZVGAALCRFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=O)N3C(=N2)SC(=N3)C4=CC(=CN=C4)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448313-27-6 | |

| Record name | Zalunfiban [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448313276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZALUNFIBAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQC91CO1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)

![(2'R,3R,3'S,5'S)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610540.png)